molecular formula C21H26N2O5S B11600393 ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate

ethyl {4-[(Z)-(1-cyclohexyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy}acetate

Cat. No.: B11600393
M. Wt: 418.5 g/mol
InChI Key: TUNUDPASVWWCOV-WJDWOHSUSA-N
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Description

ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE is a complex organic compound with a unique structure that includes a cyclohexyl group, an imidazolidine ring, and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE involves multiple steps, starting with the preparation of the imidazolidine ring, followed by the introduction of the cyclohexyl group and the phenoxyacetate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazolidine ring to its corresponding amine.

    Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(4-ETHOXYPHENOXY)ACETATE: Similar in structure but lacks the imidazolidine ring and cyclohexyl group.

    ETHYL 2-METHYL-4-OXO-2-CYCLOHEXENECARBOXYLATE: Shares the cyclohexyl group but differs in the rest of the structure.

Uniqueness

ETHYL 2-(4-{[(4Z)-1-CYCLOHEXYL-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2-[4-[(Z)-(1-cyclohexyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]acetate

InChI

InChI=1S/C21H26N2O5S/c1-3-27-19(24)13-28-17-10-9-14(12-18(17)26-2)11-16-20(25)23(21(29)22-16)15-7-5-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,22,29)/b16-11-

InChI Key

TUNUDPASVWWCOV-WJDWOHSUSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)OC

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)OC

Origin of Product

United States

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